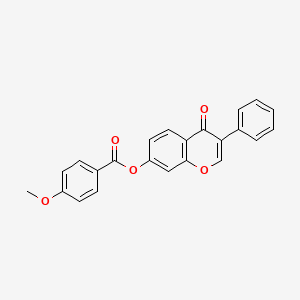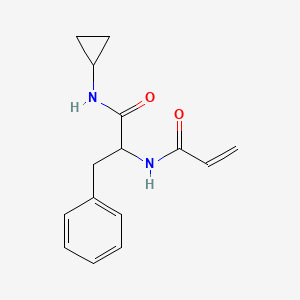
1-(Iodmethyl)adamantan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantylcarbinyl iodide, also known as (3r,5r,7r)-1-(iodomethyl)adamantane, is a compound with the molecular formula C₁₁H₁₇I. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The presence of the iodide group makes this compound particularly interesting for various chemical reactions and applications .
Wissenschaftliche Forschungsanwendungen
1-Adamantylcarbinyl iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its rigid structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of high-performance polymers and other advanced materials
Wirkmechanismus
Target of Action
It’s worth noting that adamantane derivatives have been found to interact with various targets, depending on their specific functional groups .
Mode of Action
Adamantane derivatives are known to interact with their targets in various ways, often involving the formation of covalent bonds .
Biochemical Pathways
Adamantane derivatives are known to influence a variety of biochemical pathways, depending on their specific functional groups .
Pharmacokinetics
The pharmacokinetic properties of adamantane derivatives can vary widely, depending on their specific functional groups .
Result of Action
Adamantane derivatives are known to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The action of adamantane derivatives can be influenced by various environmental factors, depending on their specific functional groups .
Vorbereitungsmethoden
1-Adamantylcarbinyl iodide can be synthesized through several methods. One common approach involves the reaction of adamantane with iodine in the presence of an oxidizing agent. This method leverages the high reactivity of iodine to introduce the iodide group into the adamantane structure . Another method involves the use of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Analyse Chemischer Reaktionen
1-Adamantylcarbinyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The compound can be oxidized to form adamantylcarbinyl alcohol or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of 1-adamantylcarbinyl iodide can yield adamantylcarbinyl hydride.
Vergleich Mit ähnlichen Verbindungen
1-Adamantylcarbinyl iodide can be compared with other adamantane derivatives, such as:
1-Adamantylcarbinyl chloride: Similar in structure but with a chloride group instead of an iodide group. It is less reactive than the iodide derivative.
1-Adamantylcarbinyl bromide: Another halogenated derivative, with reactivity between that of the chloride and iodide derivatives.
1-Adamantylcarbinyl fluoride: The least reactive among the halogenated derivatives due to the strong C-F bond
These comparisons highlight the unique reactivity and applications of 1-adamantylcarbinyl iodide, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-(iodomethyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17I/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIWPLUWFDFEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)


![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2590968.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590969.png)
![1-Ethyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2590970.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone](/img/structure/B2590971.png)

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)

